4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

Catalog No.
S12738260
CAS No.
M.F
C20H26BrN5O
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-m...

Product Name

4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

IUPAC Name

4-[2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine

Molecular Formula

C20H26BrN5O

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C20H26BrN5O/c1-16-13-19(25-9-11-27-12-10-25)23-20(22-16)26-7-5-24(6-8-26)15-17-3-2-4-18(21)14-17/h2-4,13-14H,5-12,15H2,1H3

InChI Key

PKDMLFUTHKPRGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)Br)N4CCOCC4

4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a complex organic compound characterized by its unique structural features, including a morpholine ring, a piperazine moiety, and a pyrimidine derivative. The molecular formula of this compound is C21H28BrN5OC_{21}H_{28}BrN_{5}O, with a molecular weight of approximately 446.4 g/mol. The structure consists of a morpholine group linked to a pyrimidine that further connects to a piperazine ring substituted with a bromophenyl group, making it noteworthy for its potential biological activity and applications in medicinal chemistry.

Typical for its functional groups:

  • Nucleophilic Substitution: The bromine atom on the bromophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Reduction Reactions: The presence of the piperazine and pyrimidine rings allows for reduction reactions, which can modify the electronic properties of the compound.
  • Formation of Salts: The basic nature of the morpholine and piperazine rings enables the formation of salts with acids, which can be useful for enhancing solubility and stability.

Research indicates that compounds containing piperazine and morpholine moieties often exhibit significant biological activities. This specific compound has been investigated for its potential as an antagonist or modulator in various biological pathways, particularly in neuropharmacology due to its structural similarities to known psychoactive substances. Its biological activity may include effects on neurotransmitter systems, making it a candidate for further pharmacological studies.

The synthesis of 4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine typically involves several steps:

  • Synthesis of the Morpholine Ring: Morpholine can be synthesized from diethylene glycol and ammonia under high temperature and pressure.
  • Formation of the Piperazine Derivative: The piperazine ring is formed through cyclization reactions using appropriate precursors such as 1,2-diamines.
  • Pyrimidine Coupling: The pyrimidine component is synthesized through condensation reactions involving suitable pyrimidine precursors.
  • Final Assembly: The final compound is obtained by coupling the morpholine, piperazine, and pyrimidine components together, often using coupling agents or catalysts to facilitate the reaction.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing new therapeutic agents targeting neurological disorders.
  • Chemical Research: It can be utilized in studies exploring structure-activity relationships in drug design.
  • Pharmaceutical Development: Its unique combination of functional groups may allow it to interact with multiple biological targets, making it valuable in drug formulation.

Interaction studies are crucial for understanding the pharmacological profile of 4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine. Preliminary studies suggest that this compound may interact with various receptors involved in neurotransmission, including serotonin and dopamine receptors. These interactions can influence its efficacy as a therapeutic agent.

Several compounds share structural similarities with 4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-{4-[2-(4-Fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amineContains fluorophenyl instead of bromophenylMay exhibit different receptor binding profiles due to fluorine substitution
2-[2-[4-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxyacetic acidContains an ethoxyacetic acid moietyFocused on anti-inflammatory properties
3-Bromophenyl-piperazine derivativesSimpler structure with fewer substituentsPrimarily studied for their antidepressant effects

The uniqueness of 4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine lies in its intricate combination of functional groups that could provide diverse biological activities not found in simpler analogs.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

431.13207 g/mol

Monoisotopic Mass

431.13207 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-09

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